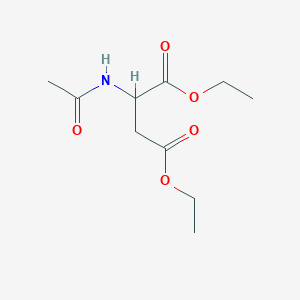![molecular formula C12H7ClN2O B12502003 2-Chlorobenzo[g]quinazolin-4(3H)-one](/img/structure/B12502003.png)
2-Chlorobenzo[g]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 2-position of the benzo[g]quinazolin-4(3H)-one structure adds to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Visible Light-Induced Condensation Cyclization
Reactants: 2-aminobenzamides and aldehydes.
Catalyst: Fluorescein.
Conditions: Visible light irradiation in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst.
-
Cu-Catalyzed Nucleophilic Addition
Reactants: 2-halobenzamides and nitriles.
Catalyst: Copper.
Conditions: Presence of potassium tert-butoxide (t-BuOK) as a base.
Industrial Production Methods
Industrial production methods for 2-Chlorobenzo[g]quinazolin-4(3H)-one typically involve scalable versions of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chlorobenzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with a similar structure but without the chlorine atom.
2,3-Disubstituted-Quinazolin-4(3H)-ones: Compounds with additional substituents at the 2 and 3 positions.
2-Substituted Quinazolines: Compounds with various substituents at the 2-position.
Uniqueness
The presence of the chlorine atom at the 2-position in 2-Chlorobenzo[g]quinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to its unsubstituted counterparts.
Eigenschaften
Molekularformel |
C12H7ClN2O |
|---|---|
Molekulargewicht |
230.65 g/mol |
IUPAC-Name |
2-chloro-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C12H7ClN2O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
ZWMKBVYLBMTLPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


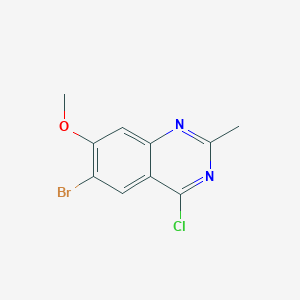
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12501930.png)
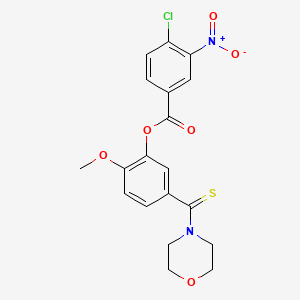
![N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)

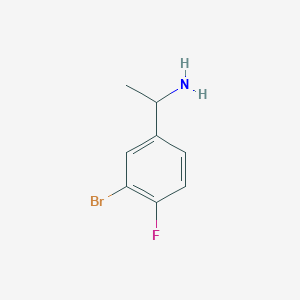

![11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12501950.png)
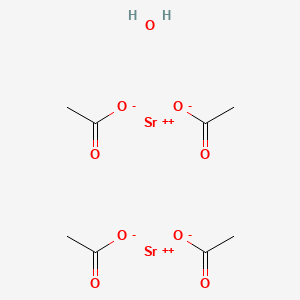
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12501962.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12501967.png)
